molecular formula C16H24N2O2S B2675617 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396675-33-4

2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2675617
CAS No.: 1396675-33-4
M. Wt: 308.44
InChI Key: PZAKZXNREVLGNX-UHFFFAOYSA-N
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Description

2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a cyclopentanecarbonyl group and a thiophene ring

Scientific Research Applications

2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Future Directions

Future research on this compound could involve investigating its synthesis, its physical and chemical properties, its potential biological activity, and its safety profile. This could involve both experimental studies and computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common route involves the reaction of piperazine with cyclopentanecarbonyl chloride to form the cyclopentanecarbonylpiperazine intermediate. This intermediate is then reacted with thiophene-2-carbaldehyde under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The piperazine ring may play a role in binding to these targets, while the thiophene ring could influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(thiophen-2-yl)ethan-1-ol is unique due to the presence of both a cyclopentanecarbonyl group and a thiophene ring, which may confer distinct electronic and steric properties compared to other similar compounds. This uniqueness could potentially lead to different biological activities and applications.

Properties

IUPAC Name

cyclopentyl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-14(15-6-3-11-21-15)12-17-7-9-18(10-8-17)16(20)13-4-1-2-5-13/h3,6,11,13-14,19H,1-2,4-5,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAKZXNREVLGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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